[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dimethylphenyl group and a tetrazole ring, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Dimethylphenyl Group: The piperazine intermediate is then reacted with 2,4-dimethylphenyl chloride in the presence of a base such as sodium hydride to introduce the dimethylphenyl group.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: Finally, the piperazine and tetrazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, [4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its interactions with biological molecules are of particular interest in the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Unique due to its combination of piperazine and tetrazole rings.
[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]ethanone: Similar structure but with an ethanone group instead of methanone.
[4-(2,4-dimethylphenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]propanone: Similar structure but with a propanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N6O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[3-(5-methyltetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C21H24N6O/c1-15-7-8-20(16(2)13-15)25-9-11-26(12-10-25)21(28)18-5-4-6-19(14-18)27-17(3)22-23-24-27/h4-8,13-14H,9-12H2,1-3H3 |
InChI Key |
GUUOSCGXLHRWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C(=NN=N4)C)C |
Origin of Product |
United States |
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